molecular formula C30H34N4O3 B14127920 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B14127920
M. Wt: 498.6 g/mol
InChI Key: DCOQHIGWBMNLNO-UHFFFAOYSA-N
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Description

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline core fused with a pyrimidine ring, and it is substituted with various functional groups, including benzyl, ethyl, and amino groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride for benzylation, ethyl iodide for ethylation, and ammonia or amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C30H34N4O3

Molecular Weight

498.6 g/mol

IUPAC Name

5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3

InChI Key

DCOQHIGWBMNLNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C

Origin of Product

United States

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